3-(3-Methylphenyl)cyclobutan-1-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylphenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-9(5-8)10-6-11(12)7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBCFLSMFNGVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243867-56-3 | |
| Record name | 3-(3-methylphenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity Profiles and Mechanistic Investigations of 3 3 Methylphenyl Cyclobutan 1 One and Substituted Cyclobutanones
Carbonyl Reactivity in Strained Cyclobutanone (B123998) Systems
The reactivity of the carbonyl group in cyclobutanones is significantly influenced by the substantial ring strain within the four-membered ring. fiveable.me This strain arises from the deviation of bond angles from the ideal 109.5° for tetrahedral carbons, leading to increased angle and torsional strain. fiveable.me Consequently, the carbonyl carbon in cyclobutanone is more electrophilic and susceptible to nucleophilic attack compared to its acyclic counterparts. fiveable.me
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition represents a fundamental reaction of the carbonyl group in 3-(3-methylphenyl)cyclobutan-1-one and related systems. wikipedia.orgmasterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a new single bond and the breaking of the carbon-oxygen π bond. wikipedia.orglibretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.orglibretexts.org
The stereochemical outcome of nucleophilic addition to substituted cyclobutanones is a critical consideration. For a molecule like this compound, which has a chiral center at the 3-position, nucleophilic attack on the prochiral carbonyl carbon can lead to the formation of diastereomers. The direction of nucleophilic attack is often influenced by steric hindrance and electronic effects imposed by the substituent on the ring. vub.be Theoretical studies using density functional theory (DFT) have shown that for 3-alkyl or 3-aryl substituted cyclobutanones, the preferential attack of a small reducing agent, such as a hydride, is primarily governed by the reduction of torsional strain. vub.be
Nucleophilic addition reactions can be catalyzed by either acid or base. libretexts.orgucalgary.ca Under basic conditions, a strong, anionic nucleophile attacks the carbonyl carbon directly. ucalgary.ca In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles. libretexts.orgucalgary.ca
Common nucleophiles that participate in these reactions include:
Hydride reagents (e.g., NaBH₄, LiAlH₄) for the reduction of the ketone to the corresponding alcohol. youtube.com
Organometallic reagents (e.g., Grignard reagents, organolithium compounds) for the formation of tertiary alcohols. youtube.com
Cyanide ions to form cyanohydrins. libretexts.org
Alcohols to form hemiacetals and acetals. libretexts.org
Amines to form imines and enamines. ucalgary.ca
The reversibility of nucleophilic addition depends on the basicity of the nucleophile. masterorganicchemistry.com Stronger nucleophiles, such as those found in Grignard reagents and hydride donors, typically result in irreversible additions. masterorganicchemistry.com
Enolate Chemistry of Cyclobutanones
The presence of α-hydrogens in cyclobutanones, including this compound, allows for the formation of enolates upon treatment with a suitable base. wikipedia.org Enolates are powerful nucleophiles and are key intermediates in a variety of carbon-carbon bond-forming reactions. fiveable.me The formation of an enolate involves the deprotonation of the α-carbon, resulting in an anion that is resonance-stabilized through delocalization of the negative charge onto the oxygen atom. wikipedia.org
For an unsymmetrically substituted cyclobutanone like this compound, the regioselectivity of enolate formation is a significant aspect. Deprotonation can occur at either the C2 or C4 position, leading to two different regioisomeric enolates. The formation of the kinetic versus the thermodynamic enolate can be controlled by the reaction conditions. stackexchange.comfiveable.meyoutube.com
Kinetic enolate: This enolate is formed faster and is typically favored by using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures in an aprotic solvent. stackexchange.comyoutube.com The kinetic enolate results from the removal of the most accessible, least sterically hindered α-proton.
Thermodynamic enolate: This enolate is the more stable of the two and is favored under conditions that allow for equilibration, such as using a weaker base, a protic solvent, or higher temperatures. stackexchange.com The thermodynamic enolate generally corresponds to the more substituted double bond. stackexchange.com
Once formed, cyclobutanone enolates can participate in several important reactions, including:
Alkylation: Reaction with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. fiveable.melibretexts.org The success of this reaction is dependent on the use of a strong base to ensure complete enolate formation and is generally limited to primary and secondary alkyl halides to avoid competing elimination reactions. libretexts.org
Aldol (B89426) reactions: Addition to aldehydes or ketones to form β-hydroxy ketones (aldol adducts). bohrium.com These reactions can be performed with high enantioselectivity using organocatalysts. mdpi.com
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds. bohrium.com
The ability to control the regioselective formation of enolates from substituted cyclobutanones provides a powerful tool for the synthesis of more complex molecules. bham.ac.uk
Ring Expansion Reactions and Rearrangements
The inherent strain in the cyclobutane (B1203170) ring makes cyclobutanones susceptible to a variety of ring expansion reactions and rearrangements, often leading to the formation of less strained five-membered rings. researchgate.net These transformations are of significant synthetic utility for constructing cyclopentanone (B42830) and other valuable carbocyclic frameworks.
Regioselective Ring Expansions to Cyclopentanones
A common method for the one-carbon ring expansion of cyclobutanones to cyclopentanones involves the use of diazomethane (B1218177). This reaction proceeds through a nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and migration of one of the α-carbons to the adjacent carbon, resulting in the expanded ring. The regioselectivity of this migration is a key aspect, particularly in substituted cyclobutanones.
Another strategy for ring expansion involves radical reactions. researchgate.net For instance, the treatment of cyclobutanones bearing an appropriate side chain with a radical initiator can lead to intramolecular cyclization onto the carbonyl group, generating an alkoxy radical. Subsequent β-scission of this intermediate can result in a ring-expanded product. researchgate.net The regioselectivity of the β-scission is crucial in determining the final product. researchgate.net
Acid-Catalyzed Rearrangements of Cyclobutanols derived from Cyclobutanones
Cyclobutanols, which are readily prepared by the nucleophilic addition of hydride or organometallic reagents to cyclobutanones, can undergo acid-catalyzed rearrangements. Protonation of the hydroxyl group converts it into a good leaving group (water), leading to the formation of a cyclobutyl cation. This carbocation is highly unstable and can rearrange through several pathways to alleviate ring strain.
One common rearrangement pathway involves a 1,2-alkyl shift, where a carbon-carbon bond of the cyclobutane ring migrates to the adjacent cationic center. This process can lead to the formation of a more stable cyclopentyl cation, which can then be trapped by a nucleophile or lose a proton to form a cyclopentene. The regiochemistry of this rearrangement is dependent on the substitution pattern of the cyclobutanol.
Pinacol-Type Rearrangements
Pinacol-type rearrangements can also be observed in systems derived from cyclobutanones. These rearrangements typically involve 1,2-diols, which can be synthesized from cyclobutanones through various methods, such as the reduction of α-hydroxy ketones or the dihydroxylation of cyclobutenes derived from cyclobutanones.
In a classic Pinacol rearrangement, a 1,2-diol is treated with acid. Protonation of one of the hydroxyl groups and subsequent loss of water generates a carbocation. This is followed by the migration of a group from the adjacent carbon to the cationic center, resulting in the formation of a ketone. In the context of cyclobutane derivatives, these rearrangements can be complex, leading to ring expansion, ring contraction, or the formation of spirocyclic systems, depending on the structure of the starting diol and the reaction conditions.
Compound Index
Wolff Rearrangements of α-Diazopentanones
The Wolff rearrangement is a versatile reaction in organic chemistry that converts an α-diazocarbonyl compound into a ketene (B1206846) through the expulsion of dinitrogen and a subsequent 1,2-rearrangement. wikipedia.org This rearrangement can be initiated by thermolysis, photolysis, or transition metal catalysis. wikipedia.orgorganic-chemistry.org The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles, such as water, alcohols, or amines, to yield carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org Alternatively, it can participate in [2+2] cycloaddition reactions. wikipedia.org
The mechanism of the Wolff rearrangement has been a subject of considerable discussion, with evidence supporting both a concerted pathway and a stepwise pathway involving a carbene intermediate. wikipedia.orgorganic-chemistry.org The preferred pathway can be influenced by the reaction conditions and the structure of the substrate. organic-chemistry.org For instance, photochemical conditions often favor a concerted mechanism, especially in cyclic systems where the s-cis conformation is enforced. wikipedia.org
In the context of cyclic α-diazo ketones, the Wolff rearrangement serves as a powerful tool for ring contraction. wikipedia.org For example, the rearrangement of a cyclic α-diazo ketone will produce a ring-contracted product with one less carbon atom. wikipedia.org
The migratory aptitude of the rearranging group is a critical factor in the Wolff rearrangement. The general trend for photochemical rearrangements is H > alkyl ≥ aryl. caltech.edu For thermal rearrangements, the trend is H > aryl ≥ alkyl. caltech.edu In competitive migrations, such as in 2-diazo-1,3-dicarbonyl compounds, the conditions can dictate the outcome. For example, in photolysis, a methyl group is preferred for rearrangement, while under thermal conditions, a phenyl group migrates preferentially. organic-chemistry.org
In the case of α-diazo ketones derived from N-protected amino acids, the reaction can be influenced by the protecting group and the substrate's structure. Studies on diazo ketones from N-p-tolylsulfonyl (tosyl)-protected α- and β-amino acids have shown that direct carbene N-H insertion can compete with the Wolff rearrangement. pku.edu.cn The steric hindrance of the amino acid side chain plays a significant role; less hindered side chains favor direct insertion, whereas bulkier side chains promote the Wolff rearrangement. pku.edu.cn
Rearrangements Involving Carbocation Intermediates
Carbocation rearrangements are fundamental transformations in organic chemistry, driven by the migration of a group (typically hydride, alkyl, or aryl) to an adjacent electron-deficient carbon center to form a more stable carbocation. libretexts.orglibretexts.org These rearrangements are particularly prevalent in strained ring systems, such as cyclobutanes, where the relief of ring strain can provide a significant thermodynamic driving force for the reaction. masterorganicchemistry.comchemistrysteps.com
In the context of this compound and related substituted cyclobutanones, the formation of a carbocation intermediate, for instance, through protonation of the carbonyl oxygen followed by interaction with the π-system of the aryl group or through other synthetic manipulations, can trigger a variety of rearrangements. A common rearrangement observed in cyclobutane systems is ring expansion. masterorganicchemistry.comchemistrysteps.com For example, a cyclobutylmethylcarbenium ion can rearrange to a cyclopentyl cation, which is significantly less strained. ugent.beyoutube.com
A key factor driving these rearrangements is the stability of the resulting carbocation. The order of carbocation stability is generally tertiary > secondary > primary. Therefore, a 1,2-hydride or 1,2-alkyl shift that converts a secondary carbocation to a tertiary one is a highly favorable process. libretexts.orgchemistrysteps.com In the case of α-arylcyclobutanones, the aryl group can also participate in the rearrangement, and its migration can be influenced by the electronic nature of its substituents. nih.gov
Table 1: Examples of Carbocation Rearrangements in Cyclobutane Systems
| Starting Material | Conditions | Rearrangement Type | Product(s) | Reference |
| 1-(1-Methylcyclobutyl)ethanol | Acidic hydrolysis | Ring Expansion (Alkyl Shift) | 1,2-Dimethylcyclopentanol | chemistrysteps.com |
| 1-Cyclobutylethanone | Lewis Acid | Ring Expansion | 2-Methylcyclopentanone | ugent.be |
| α-Arylcyclobutanones | LiOtBu, then heat | Ring Expansion | Functionalized Tetralones | nih.gov |
The stereochemistry of the starting material can also influence the outcome of the rearrangement. However, once a carbocation is formed, it is typically planar, and subsequent nucleophilic attack can occur from either face, often leading to a mixture of stereoisomers. chemistrysteps.com The specific reaction conditions, including the solvent and the nature of the acid or Lewis acid used, can also play a crucial role in directing the course of the rearrangement. ugent.be
Ring Opening Reactions
The inherent ring strain of the cyclobutane ring in this compound makes it susceptible to a variety of ring-opening reactions. This reactivity can be harnessed for the synthesis of more complex acyclic and larger cyclic structures.
Strain-Release-Driven Ring Cleavage
The high strain energy of cyclobutanes is a primary driving force for their ring-opening reactions. nih.gov This strain arises from non-ideal bond angles and eclipsing interactions. The cleavage of a C-C bond in the four-membered ring releases this strain, providing a thermodynamic impetus for the reaction to proceed. This principle is fundamental to many of the thermal, catalytic, and photochemical reactions of cyclobutane derivatives. For instance, the activation of a C-C bond in a cyclobutanone can be facilitated by the release of approximately 26 kcal/mol of strain energy.
Nucleophile-Induced Ring Opening
The carbonyl group in this compound activates the adjacent C-C bonds, making them susceptible to nucleophilic attack. While simple cyclobutanones are relatively unreactive towards nucleophiles, the presence of activating groups, such as a donor-acceptor system, can significantly facilitate ring opening. researchgate.net In such systems, a nucleophile can attack one of the electrophilic carbon atoms of the cyclobutane ring, leading to the cleavage of a C-C bond and the formation of a linear product. researchgate.netresearchgate.net
The reaction of cyclobutanones with strong nucleophiles can lead to ring-opened products. For example, the reaction of cyclobutane-1,3-dione (B95015) derivatives with various nucleophiles such as amines and phosphines has been shown to result in the opening of the four-membered ring. The nature of the nucleophile and the substitution pattern on the cyclobutane ring influence the reaction's outcome.
Photochemical Ring Opening (Norrish Type-I)
The Norrish Type-I reaction is a photochemical process that involves the homolytic cleavage of the α-C-C bond of a ketone upon excitation by UV light. youtube.comslideshare.net This cleavage results in the formation of a diradical intermediate. For cyclic ketones like this compound, this diradical can undergo several subsequent reactions.
One common pathway for the diradical is the elimination of carbon monoxide (decarbonylation) to form a new diradical, which can then lead to the formation of an alkene and other products. youtube.com Alternatively, the initial diradical can undergo intramolecular hydrogen abstraction or disproportionation to yield unsaturated aldehydes or ketenes. youtube.com The specific products formed depend on the structure of the ketone and the reaction conditions. The Norrish Type-I reaction is a key step in the photo-degradation of many polymeric materials containing ketone functionalities.
Another possible photochemical pathway for cyclobutanones is an electrocyclic ring-opening to form a vinyl ketene. This process is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on whether the reaction is conducted under thermal or photochemical conditions. masterorganicchemistry.comyoutube.com Photochemical electrocyclic ring-openings of cyclobutenes, which are structurally related, are known to proceed in a conrotatory or disrotatory manner depending on the excited state involved. nih.gov
Advanced Catalytic Transformations of Cyclobutanones
The reactivity of the strained C-C bonds in cyclobutanones has been exploited in a variety of advanced catalytic transformations, enabling the synthesis of complex molecular architectures. These reactions often involve the activation of a C-C bond by a transition metal catalyst.
Rhodium and nickel catalysts have proven to be particularly effective in promoting the ring-opening and rearrangement of cyclobutanones. For instance, rhodium(I) complexes can catalyze the C-C bond activation of 3-arylcyclopentanones, leading to the formation of functionalized α-tetralones. nih.govnih.gov This transformation proceeds through the cleavage of a C-C bond adjacent to the carbonyl group, followed by C-H activation of the aryl group. A similar strategy has been applied to 3-arylcyclobutanones, which can undergo ring expansion to yield cyclopentanones or other rearranged products. nih.gov
Nickel-catalyzed reactions have also emerged as a powerful tool for the functionalization of cyclobutanones. For example, a nickel-catalyzed tandem C-C σ-bond activation of 3-(2-aryl)cyclobutanones followed by carboxylation with carbon dioxide has been developed to synthesize 3-indanone-1-acetic acids. rsc.org This reaction demonstrates the ability to forge new C-C bonds and incorporate functional groups in a single operation.
Table 2: Examples of Catalytic Transformations of Substituted Cyclobutanones
| Substrate | Catalyst System | Reaction Type | Product | Reference |
| 3-Arylcyclopentanone | [Rh(C2H4)2Cl]2 / NHC ligand / 2-aminopyridine | C-C/C-H Activation | α-Tetralone | nih.govnih.gov |
| 3-(2-Aryl)cyclobutanone | Ni(cod)2 / IPr / AlCl3 | C-C Activation / Carboxylation | 3-Indanone-1-acetic acid | rsc.org |
| α-Arylcyclobutanone | Pd2(dba)3 / Ligand | α-Arylation | α,α-Diarylcyclobutanone | nih.gov |
| Cyclobutenone Ketal | [Rh(cod)Cl]2 / Chiral Diene Ligand | Asymmetric Arylation | Chiral 3-Arylcyclobutenyl Enol Ether | nih.govresearchgate.net |
| Heteroarene and Cyclobutenone | [RhCp*Cl2]2 / AgSbF6 | C-H/C-C Activation | Acylated Heteroarene | researchgate.net |
These catalytic methods often exhibit high levels of chemo- and regioselectivity, allowing for the predictable transformation of complex substrates. The development of enantioselective variants of these reactions is an active area of research, with the potential to provide access to chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.net
Organocatalytic Functionalizations
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules under mild conditions. For cyclobutanone derivatives, organocatalytic methods often leverage the formation of enamine or iminium ion intermediates to trigger cascade reactions. These reactions can construct multiple bonds and stereocenters in a single, highly efficient step. nih.gov
One notable strategy involves the organocatalytic domino Michael-aldol reaction between cyclic ketones and α,β-unsaturated enones, which can produce bicyclo[3.3.1]nonane frameworks with high enantioselectivity. core.ac.uk Similarly, unprecedented organocatalytic asymmetric cascade Michael-alkylation reactions of α,β-unsaturated aldehydes with bromomalonates, catalyzed by chiral diphenylprolinol silyl (B83357) ethers, provide an efficient route to synthetically valuable cyclopropanes. openmopac.net
Furthermore, organocatalytic multicomponent reactions, such as the α-methylenation/Diels-Alder sequence, have been developed to produce highly substituted cyclohexenecarbaldehyde derivatives. youtube.com In these processes, unstable intermediates are generated in situ and trapped in cycloaddition reactions, demonstrating the versatility of organocatalysis in building molecular diversity. youtube.com While not always applied directly to this compound, these methodologies showcase the potential for functionalizing the cyclobutanone scaffold through non-metallic catalytic systems. The choice of catalyst and reaction conditions can direct the reaction pathway, leading to a variety of complex carbocyclic and heterocyclic structures. core.ac.ukyoutube.com
Metal-Catalyzed Coupling and Functionalization Reactions
The strain energy inherent in the cyclobutanone ring makes it susceptible to a variety of metal-catalyzed transformations, often involving the cleavage of C-C bonds. This reactivity has been harnessed to develop novel synthetic routes to more complex cyclic and polycyclic structures.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. In the context of cyclobutanone chemistry, palladium-catalyzed α-arylation is a prominent transformation. This reaction typically involves the coupling of a ketone enolate with an aryl halide. nih.gov The generally accepted mechanism proceeds through a catalytic cycle involving three main steps:
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.
Transmetalation: The ketone is deprotonated by a base to form an enolate, which then displaces the halide on the palladium center to generate an arylpalladium enolate complex.
Reductive Elimination: This key step involves the formation of the new C-C bond, yielding the α-aryl ketone product and regenerating the Pd(0) catalyst. nih.gov
The efficiency and selectivity of this process are highly dependent on the choice of ligands, with sterically hindered and electron-rich phosphines or N-heterocyclic carbenes often providing the best results. nih.govorganic-chemistry.org These ligands facilitate both the oxidative addition and the reductive elimination steps. organic-chemistry.org This methodology has been successfully applied to a wide range of cyclic carbonyl compounds, including ketones, amides, and esters, demonstrating its broad utility. nih.govnih.gov For unsymmetrical ketones, such as those with substituents at the 3-position, the regioselectivity of arylation can be controlled, often favoring the less hindered α-position. organic-chemistry.org
A summary of representative palladium-catalyzed α-arylation reactions of cyclic ketones is presented below.
| Catalyst System | Ketone Substrate | Aryl Halide | Product | Yield (%) |
| Pd₂(dba)₃ / Tol-BINAP | Cyclohexanone | 4-tert-butylbromobenzene | 2-(4-tert-butylphenyl)cyclohexanone | 83 |
| Pd(OAc)₂ / P(o-tol)₃ | 2-Methyl-3-pentanone | Bromobenzene | 4-Methyl-2-phenyl-3-pentanone | 78 |
| Pd(OAc)₂ / Josiphos | Analog of 3d | Aryl Halide | Enantiomerically enriched spirocycle | Good to Excellent |
| Pd(OAc)₂ / L1 (P-chiral) | Various | Aryl Halide | Spirocyclic structures (5a-5h) | Good to Excellent |
Table based on data from various studies on palladium-catalyzed arylations. nih.govorganic-chemistry.org
Rhodium-Catalyzed Transformations
Rhodium catalysts have proven exceptionally versatile in activating the strained C-C bonds of cyclobutanones, enabling a range of transformations that lead to more complex molecular scaffolds. These reactions often proceed through the oxidative addition of the rhodium(I) catalyst into a C-C bond of the cyclobutanone, forming a rhodacyclopentanone intermediate.
Key rhodium-catalyzed transformations of cyclobutanones include:
Annulation Reactions: Rhodium catalysts facilitate diastereo- and enantioselective intramolecular annulations between cyclobutanones and tethered 1,5-enynes. nih.govthieme-connect.de These reactions can be directed by the choice of chiral ligand to produce divergent products, such as complex bis-bicyclic scaffolds or tetrahydro-azapinones, all rich in C(sp³)-centers. nih.gov The mechanism involves enyne-cyclometallation, followed by nucleophilic addition into the cyclobutanone and subsequent β-carbon elimination. nih.gov
C-H Activation/Annulation: Rhodium(III) catalysts can effect oxidative annulation reactions through C-H activation. nih.govrsc.orgnih.govrsc.org For instance, the reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes, catalyzed by Rh(III), leads to the formation of substituted and fused carbazoles through sequential C-H bond cleavages and annulations. rsc.org
[3+2] Annulations: 2-Cyanophenylboronic acid can react with alkynes or strained alkenes in the presence of a rhodium catalyst to afford indenones or indanones. nih.gov This process involves the intramolecular nucleophilic addition of an organorhodium(I) species to the cyano group to construct the cyclic skeleton. nih.gov
The table below summarizes selected rhodium-catalyzed reactions involving cyclobutanone analogs.
| Catalyst/Ligand | Substrate | Reactant | Product Type | Key Feature |
| Rh(I) / (R)-H₈-binap | Cyclobutanone with 1,5-enyne | - | Bis-bicyclic scaffold | Divergent reactivity |
| Rh(I) / (R)-segphos | Cyclobutanone with 1,5-enyne | - | Tetrahydro-azapinone | Divergent reactivity |
| [RhCp*Cl₂]₂ | 3-(1H-indol-3-yl)-3-oxopropanenitrile | Internal Alkyne | Substituted carbazole | C-H activation |
| Rh(I) catalyst | 2-Cyanophenylboronic acid | Alkyne/Alkene | Indenone/Indanone | [3+2] Annulation |
Table compiled from studies on rhodium-catalyzed annulation and C-H activation reactions. nih.govnih.gov
Samarium(II)-Mediated Cyclizations
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer (SET) reagent widely used in organic synthesis for promoting reductive coupling reactions under mild conditions. rsc.org When reacting with ketones like this compound, SmI₂ donates an electron to the carbonyl group, generating a ketyl radical intermediate. wikipedia.orgnih.gov This highly reactive species is central to a variety of subsequent transformations.
The primary mechanistic pathway for SmI₂-mediated reactions of ketones involves:
Ketyl Radical Formation: A single-electron transfer from SmI₂ to the ketone carbonyl group forms a samarium ketyl radical. rsc.orgnih.gov
Carbon-Carbon Bond Formation: The ketyl radical can undergo intramolecular cyclization by adding to a tethered alkene, alkyne, or another π-system. nih.govacs.org This step is particularly effective for forming five-membered rings. nih.gov
Reduction and Protonation: The resulting radical intermediate is typically reduced by a second equivalent of SmI₂ to an organosamarium species, which is then protonated (often by an alcohol co-solvent) to yield the final product. acs.org
The reactivity and selectivity of SmI₂ can be tuned by additives. Hexamethylphosphoramide (HMPA), for example, significantly enhances the reducing power of SmI₂, allowing reactions to proceed that are otherwise sluggish. acs.org SmI₂-mediated reactions have been extensively used in the total synthesis of natural products, where they facilitate the construction of complex carbocyclic and heterocyclic frameworks with excellent stereocontrol, a consequence of the highly organized, chelated transition states often involved. rsc.orgacs.org In some cases, catalytic amounts of SmI₂ can be used in conjunction with a coreductant, making the process more atom-economical. chemrxiv.orgacs.org
Detailed Mechanistic Elucidations for 3-(3-Methylphenyl)cyclobutan-one Analogs
The reactions of 3-arylcyclobutanones are often initiated by the unique reactivity of the strained four-membered ring. Mechanistic studies, combining experimental and computational approaches, have been crucial in understanding and predicting the outcomes of these transformations.
For palladium-catalyzed α-arylation , the mechanism is well-established and proceeds via an oxidative addition-transmetalation-reductive elimination sequence, as detailed previously. nih.govnih.gov The key intermediate is the arylpalladium enolate, and the final C-C bond formation occurs via reductive elimination, a step whose rate can be influenced by the electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene ligands. nih.govorganic-chemistry.org
In rhodium-catalyzed reactions , the cleavage of the C1-C2 bond of the cyclobutanone is a common mechanistic feature. For example, in the annulation with enynes, computational studies support a pathway that begins with enyne-cyclometallation to form a rhodacycle. nih.gov This is followed by nucleophilic addition of the metal center to the carbonyl group and a subsequent β-carbon elimination, which opens the cyclobutane ring and leads to the final polycyclic product. nih.gov
Samarium(II) iodide-mediated cyclizations are initiated by a single-electron transfer to the carbonyl group, forming a ketyl radical. nih.govacs.org The fate of this radical dictates the reaction outcome. In ketyl-olefin couplings, the radical adds to a pendant double bond. nih.gov Mechanistic proposals suggest that the reaction can proceed through either a "carbonyl-first" pathway, where the ketyl forms initially, or an "olefin-first" pathway, depending on the electronic properties of the substrates. acs.org The stereochemistry of the products is often controlled by chelation to the oxophilic samarium(III) ion in the transition state. rsc.org
Transition State Analysis
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for analyzing the transition states of reactions involving cyclobutanone analogs. youtube.com These calculations provide detailed insights into reaction barriers, geometries of transition states, and the origins of selectivity.
In the context of the rhodium-catalyzed annulation of cyclobutanones with enynes, DFT calculations have shown that the initial cyclometallation is the enantio-determining step. nih.gov The calculated energy barriers for the formation of different enantiomers correlate well with experimentally observed enantiomeric ratios. nih.gov
For the ring-opening of cyclobutene, a related strained ring system, computational studies have elucidated the force-modified potential energy surfaces for competing conrotatory and disrotatory pathways. nih.gov These analyses reveal that external forces can significantly alter transition state geometries and barrier heights, providing a framework for understanding mechanochemical reactivity. nih.gov The concepts of Hückel and Möbius aromaticity in transition states are also critical for explaining the stereochemical outcomes of pericyclic reactions, such as the electrocyclic ring-opening of cyclobutenes. scilit.com
Transition state calculations are also vital for understanding catalyst behavior. For instance, in palladium-catalyzed arylations, theoretical studies help rationalize how ligand structure influences the rate of reductive elimination from the arylpalladium enolate intermediate. nih.gov Similarly, computational methods are used to find and characterize transition state structures, which are critical for understanding reaction mechanisms but are often too transient to be observed experimentally. youtube.com
Intermediate Identification
The reactivity of this compound, as with other 3-arylcyclobutanones, is characterized by a variety of reaction pathways that proceed through distinct, often transient, intermediates. The nature of these intermediates is highly dependent on the reaction conditions, such as the presence of acid or base catalysts, or photochemical activation. Understanding these intermediates is crucial for elucidating reaction mechanisms and predicting product formation.
In the context of Lewis acid-catalyzed reactions, the primary intermediate proposed is a carbocation. The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates ring strain release through C-C bond cleavage. For 3-arylcyclobutanones, this typically involves the cleavage of the C1-C2 or C1-C4 bond, followed by or concurrent with the cleavage of the C2-C3 bond, to generate a stabilized carbocationic intermediate.
One plausible pathway involves the formation of a β-aryl stabilized carbocation. The presence of the 3-methylphenyl group plays a significant role in stabilizing this intermediate through resonance and inductive effects. The positive charge can be delocalized into the aromatic ring, which is further stabilized by the electron-donating methyl group at the meta position.
A competing pathway could involve the formation of a 1,4-zwitterionic intermediate, particularly in reactions involving nucleophilic attack at the carbonyl carbon. However, under strong Lewis acidic conditions, the formation of a distinct carbocation is generally favored. The stability of this carbocation intermediate often dictates the subsequent reaction steps, which can include rearrangement, elimination, or trapping by a nucleophile.
Experimental evidence for the existence of these carbocationic intermediates is often indirect, relying on product distribution analysis and the trapping of intermediates. For instance, the reaction of 3-arylcyclobutanones in the presence of a nucleophilic solvent would be expected to yield products resulting from the capture of the carbocation.
Table 1: Plausible Intermediates in the Reactions of this compound
| Intermediate Type | Proposed Structure | Generating Conditions | Subsequent Reactions |
| β-Aryl Carbocation | A resonance-stabilized carbocation with the positive charge at the benzylic position. | Lewis acid catalysis | Rearrangement, elimination, nucleophilic attack |
| 1,4-Zwitterion | A species with a positive charge on the carbonyl carbon and a negative charge on another atom. | Nucleophilic addition | Cyclization, rearrangement |
| Enolate | An anion formed by the deprotonation of the α-carbon. | Base catalysis | Alkylation, aldol reaction |
| Biradical | A species with two unpaired electrons. | Photochemical excitation | Cycloelimination, intramolecular rearrangement |
In photochemical reactions, the excitation of the carbonyl group can lead to the formation of a biradical intermediate through α-cleavage (Norrish Type I reaction). This biradical can then undergo a variety of transformations, including decarbonylation to form a cyclopropane (B1198618) derivative, or ring-opening to form an unsaturated ketone. The specific pathway taken depends on the stability of the resulting radical species and the reaction conditions.
The identification and characterization of these transient intermediates are often accomplished through a combination of techniques, including low-temperature spectroscopy, laser flash photolysis, and computational modeling. While direct spectroscopic observation of intermediates from this compound itself is not extensively reported in the literature, analogies can be drawn from studies on structurally similar 3-arylcyclobutanones.
Table 2: Summary of Research Findings on Intermediates in Substituted Cyclobutanone Reactions
| Reaction Type | Substrate Class | Key Intermediates Identified/Proposed | Method of Identification |
| Lewis Acid-Catalyzed Ring Opening | 3-Arylcyclobutanones | Carbocation, Zwitterion | Product analysis, Trapping experiments, Computational studies |
| Photochemical Rearrangement | Cyclobutanones | 1,4-Biradical | Laser flash photolysis, Product analysis |
| Base-Catalyzed Reactions | 3-Substituted Cyclobutanones | Enolate | Spectroscopic methods (NMR, IR), Trapping with electrophiles |
It is important to note that the actual intermediates in the reactions of this compound may be a hybrid of these idealized structures, and the reaction may proceed through a continuum of intermediates or a concerted mechanism where no distinct intermediate is formed. Further detailed mechanistic investigations, including advanced spectroscopic and computational studies, are required for a more definitive understanding of the intermediates involved in the rich chemistry of this compound.
Stereochemical Control in Reactions Involving 3 3 Methylphenyl Cyclobutan 1 One Skeletons
Diastereoselective Reductions of Substituted Cyclobutanones
The reduction of cyclobutanones to their corresponding cyclobutanols is a fundamental transformation that often leads to the formation of two diastereomers, cis and trans. The stereochemical outcome of these reductions is highly dependent on the nature of the reducing agent, the solvent, the reaction temperature, and the steric and electronic properties of the substituent at the 3-position of the cyclobutane (B1203170) ring.
Research into the hydride reduction of 3-substituted cyclobutanones has revealed a strong preference for the formation of the cis-alcohol. vub.ac.benih.gov This selectivity is largely independent of the steric bulk of the hydride reagent. For instance, the reduction of 3-phenylcyclobutanone (B1345705), a close structural analog of 3-(3-methylphenyl)cyclobutan-1-one, with various reducing agents consistently yields the cis isomer as the major product. vub.ac.be The observed diastereoselectivity can be further enhanced by conducting the reaction at lower temperatures and in less polar solvents. vub.ac.benih.gov
The preference for the hydride to attack from the face opposite to the substituent (anti-facial attack) is consistent with the Felkin-Anh model. vub.ac.benih.gov This model posits that the nucleophile will attack the carbonyl group from the less sterically hindered trajectory. In the case of 3-substituted cyclobutanones, the substituent at the 3-position creates a more sterically encumbered face, thus directing the incoming hydride to the opposite face, resulting in the cis-alcohol. Computational studies, including density functional theory (DFT) and noncovalent interaction analysis, have corroborated that torsional strain is a major factor favoring the anti-facial approach of the hydride. vub.ac.benih.gov
The following table summarizes the experimentally determined diastereomeric ratios for the reduction of 3-phenylcyclobutanone with different reducing agents at various temperatures, providing a strong predictive model for the behavior of this compound.
| Reducing Agent | Temperature (°C) | Solvent | cis:trans Ratio |
|---|---|---|---|
| LiAlH₄ | 25 | THF | 95:5 |
| LiAlH₄ | 0 | THF | 96:4 |
| LiAlH₄ | -78 | THF | 98:2 |
| L-Selectride | -78 | THF | >99:1 |
| NaBH₄ | 25 | MeOH | 92:8 |
Stereospecificity in Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions of cyclobutane derivatives are powerful methods for accessing larger or smaller ring systems with a high degree of stereochemical control. The Baeyer-Villiger oxidation is a classic example of a ring expansion reaction where a cyclic ketone is converted into a lactone. wikipedia.orgorganic-chemistry.org The reaction proceeds with the retention of stereochemistry at the migrating carbon center. chem-station.com
In the context of this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl. Generally, the more substituted carbon migrates preferentially. organic-chemistry.orgchem-station.com For this compound, the migration of the more substituted C4 would lead to the formation of a γ-lactone. The stereochemistry of the 3-methylphenyl group would be retained in the resulting lactone.
Recent studies on the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclobutanones using chiral catalysts have demonstrated the potential for achieving high levels of enantioselectivity. chemrxiv.orgresearchgate.net These catalysts, often based on flavinium-cinchona alkaloid ion pairs, can effectively differentiate between the two prochiral faces of the ketone, leading to the formation of a single enantiomer of the lactone. chemrxiv.org The stereochemical outcome is intricately linked to the structure of the catalyst and the nature of the substrate. chemrxiv.org
Ring contraction reactions, while less common for simple cyclobutanones, can also exhibit stereospecificity. For instance, photochemical rearrangements or certain metal-catalyzed processes can lead to the formation of cyclopropane (B1198618) derivatives with defined stereochemistry. The stereochemical course of these reactions is often dictated by the mechanism of the rearrangement and the orbital symmetry rules governing pericyclic reactions.
Chiral Induction and Asymmetric Transformations
The synthesis of enantiomerically pure or enriched compounds from prochiral starting materials is a cornerstone of modern organic chemistry. For this compound, which is prochiral, the two faces of the carbonyl group are enantiotopic. Asymmetric transformations aim to selectively attack one of these faces, leading to a non-racemic mixture of products.
Chiral induction can be achieved through various strategies, including the use of chiral reducing agents, chiral catalysts, or chiral auxiliaries. Asymmetric hydrogenation is a powerful technique that employs a chiral metal catalyst, often based on ruthenium or rhodium complexed with a chiral ligand like BINAP, to deliver hydrogen to one face of the carbonyl group with high enantioselectivity. nih.gov This method has been successfully applied to a wide range of ketones, and similar principles would apply to the asymmetric reduction of this compound.
The diastereoselective synthesis of functionalized cyclobutanes can also serve as a platform for subsequent chiral transformations. For example, the diastereoselective synthesis of fulleropyrrolidines has been achieved using suitably functionalized chiral cyclobutanes, demonstrating the transfer of stereochemical information from the cyclobutane core to the newly formed heterocyclic ring. nih.gov
Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral cyclobutanes is an active area of research. rsc.org These methods often involve cycloaddition reactions where a chiral catalyst controls the stereochemical outcome.
Computational and Theoretical Insights into 3 3 Methylphenyl Cyclobutan 1 One Systems
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules like 3-(3-methylphenyl)cyclobutan-1-one. wavefun.comresearchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's behavior. wavefun.com DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy, making them suitable for a wide range of chemical systems. aun.edu.egscirp.org Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. researchgate.net
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The puckering of the cyclobutane (B1203170) ring and the orientation of the 3-methylphenyl group relative to the ring are key conformational features.
It is expected that the cyclobutane ring in this compound is not planar but puckered. This puckering helps to alleviate some of the ring strain inherent in four-membered rings. The 3-methylphenyl substituent can exist in different orientations relative to the cyclobutane ring, leading to various conformers. A thorough conformational analysis would involve systematically rotating the substituent and the ring to identify all stable conformers and the energy barriers between them. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Energetic Analysis of Strained Systems
Cyclobutane derivatives are characterized by significant ring strain due to the deviation of their bond angles from the ideal sp³ tetrahedral angle of 109.5°. Computational methods can quantify this strain energy by comparing the energy of the actual molecule with a hypothetical, strain-free reference compound.
Reaction Pathway and Transition State Calculations
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. acs.orgresearchgate.net This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. youtube.comucsb.edu For this compound, one could investigate various reactions, such as its synthesis, thermal decomposition, or photochemical reactions.
For example, in a study of its synthesis, calculations could model the formation of the cyclobutane ring, identifying the key transition state and the associated activation energy. acs.org This information is vital for understanding the reaction kinetics and for optimizing reaction conditions. Similarly, calculations could explore the ring-opening reactions of the cyclobutanone (B123998), predicting which bonds are most likely to break and the energy required for these processes.
Molecular Orbital Analysis (HOMO-LUMO, NBO)
Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the "frontier orbitals" involved in chemical reactions. dergipark.org.traimspress.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. aimspress.comchalcogen.ro For this compound, the HOMO is likely to be localized on the electron-rich 3-methylphenyl ring, while the LUMO may be associated with the carbonyl group of the cyclobutanone.
Natural Bond Orbital (NBO) analysis is another powerful tool that provides a localized picture of chemical bonding. dergipark.org.trwisc.edu It can be used to analyze charge distribution, hyperconjugative interactions, and donor-acceptor interactions within the molecule. For instance, NBO analysis could reveal the extent of electron delocalization between the phenyl ring and the cyclobutane ring, providing insights into the electronic communication between these two parts of the molecule.
Spectroscopic Property Predictions and Correlations with Experimental Data (NMR, IR, UV-Vis)
A significant application of computational chemistry is the prediction of spectroscopic properties. researchgate.netbsu.by These predictions can be compared with experimental spectra to confirm the structure of a synthesized compound or to aid in the interpretation of experimental data.
NMR Spectroscopy: Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy. aun.edu.eg For this compound, this would involve calculating the magnetic shielding of each nucleus, which is then converted to a chemical shift relative to a standard. These predicted shifts can be invaluable for assigning the peaks in an experimental NMR spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to a molecule's UV-Vis spectrum. documentsdelivered.com For this compound, these calculations would identify the wavelengths of maximum absorption (λ_max) and the corresponding electronic excitations, such as π → π* transitions within the aromatic ring or n → π* transitions involving the carbonyl group.
Table of Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 7.0-7.3 ppm | Aromatic protons |
| 2.5-3.5 ppm | Cyclobutane protons | ||
| 2.3 ppm | Methyl protons | ||
| ¹³C NMR | Chemical Shift (δ) | ~208 ppm | Carbonyl carbon |
| 120-140 ppm | Aromatic carbons | ||
| 20-50 ppm | Cyclobutane carbons | ||
| ~21 ppm | Methyl carbon | ||
| IR | Vibrational Frequency (ν) | ~1780 cm⁻¹ | C=O stretch |
| 3000-3100 cm⁻¹ | Aromatic C-H stretch | ||
| 2850-3000 cm⁻¹ | Aliphatic C-H stretch | ||
| UV-Vis | Wavelength (λ_max) | ~260 nm | π → π* transition |
| ~290 nm | n → π* transition |
Note: The values in this table are hypothetical and are based on typical values for similar functional groups. Actual values would need to be determined through specific computational studies.
Synthetic Applications of 3 3 Methylphenyl Cyclobutan 1 One As a Molecular Building Block
Synthesis of Complex Carbocyclic Scaffolds
3-(3-Methylphenyl)cyclobutan-1-one serves as a versatile starting material for the construction of more elaborate carbocyclic frameworks. The inherent strain of the four-membered ring and the reactivity of the ketone functionality allow for a variety of transformations, including ring expansions and cycloaddition reactions. These reactions are pivotal in generating larger, more complex ring systems that are prevalent in many biologically active molecules and natural products. rsc.org
One of the key applications of cyclobutanones, in general, is in [2+2] cycloaddition reactions. nih.gov These reactions provide a direct pathway to form substituted cyclobutane (B1203170) derivatives which can then be further manipulated. While specific examples detailing the direct use of this compound in allenoate-alkene [2+2] cycloadditions are not prevalent in the provided results, the general methodology highlights a potential avenue for its application in creating 1,3-substituted cyclobutanes. nih.gov
Furthermore, the cyclobutane ring can undergo expansion to form larger, more stable rings. For instance, reactions that proceed through carbocation intermediates can facilitate the expansion of the four-membered ring to a five- or six-membered ring. youtube.com This strategy is particularly useful for accessing cyclopentane (B165970) and cyclohexane (B81311) derivatives, which are core structures in many natural products.
The development of photoredox-catalyzed radical strain-release/ uchicago.eduuchicago.edu-rearrangement cascades offers another powerful method for synthesizing polysubstituted cyclobutanes. rsc.org This approach utilizes strained bicyclo[1.1.0]butanes and cyclobutenes as radical acceptors to generate structurally diverse cyclobutane products. rsc.org Although not directly mentioning this compound, this methodology could potentially be adapted for its derivatives, further expanding its utility in constructing complex carbocyclic systems.
Formation of Heterocyclic Ring Systems
The reactivity of the carbonyl group in this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. wikipedia.org Heterocycles are cyclic compounds containing at least two different elements as members of the ring and are fundamental components of many pharmaceuticals and biologically active molecules. wikipedia.org
One common strategy involves the reaction of the cyclobutanone (B123998) with reagents containing heteroatoms, leading to the formation of new heterocyclic rings. For example, condensation reactions with amines can lead to the formation of nitrogen-containing heterocycles. A three-component reaction involving a 1,3-diketone, an amine, and another carbonyl compound can be employed to synthesize substituted anilines, which are themselves important building blocks for more complex heterocyclic systems. beilstein-journals.orgnih.gov
Furthermore, the cyclobutanone can be a precursor to spirocyclic oxetanes. The reaction of lithiated oxiranes with 3-substituted cyclobutanones yields enantiomerically enriched cyclobutanols. rsc.org These intermediates can then undergo a base-mediated Payne rearrangement to form 1-oxaspiro[2.3]hexanes, a class of spirocyclic ethers. rsc.org
Cycloaddition reactions are also instrumental in forming heterocyclic rings. libretexts.org For instance, [2+3] cycloadditions between nitrones and alkenes are a well-established method for synthesizing isoxazolidine (B1194047) rings. typeset.io While a direct example with this compound is not provided, its derivatives could potentially participate in such reactions. The development of organocatalytic asymmetric [3+3] cycloadditions has also provided efficient pathways to chiral six-membered heterocyclic compounds. rsc.org
The following table summarizes selected reactions for the formation of heterocyclic rings from cyclobutanone derivatives:
| Reaction Type | Reactants | Product Type | Ref. |
| Payne Rearrangement | Lithiated oxirane, 3-substituted cyclobutanone | 1-Oxaspiro[2.3]hexane | rsc.org |
| Three-component reaction | 1,3-Diketone, amine, acetone | Substituted aniline (B41778) | beilstein-journals.org |
| [2+3] Cycloaddition | Nitrone, alkene | Isoxazolidine | typeset.io |
Role in the Total Synthesis of Natural Products and Bioactive Molecules
The unique structural features of this compound and its derivatives make them valuable intermediates in the total synthesis of natural products and other biologically active molecules. rsc.orgnih.gov The cyclobutane motif itself is present in a number of natural products and can contribute to their biological activity. nih.gov
Precursor to Structurally Diverse Target Molecules
The versatility of this compound as a building block allows for its incorporation into a wide array of target molecules. Its ability to undergo various transformations, including ring openings, ring expansions, and cycloadditions, enables the synthesis of diverse molecular architectures. uchicago.edunih.gov For example, multicomponent reactions (MCRs) provide an efficient strategy for the construction of complex molecules from simple starting materials in a single step. nih.gov The use of building blocks like this compound in such reactions can lead to the rapid generation of libraries of structurally diverse compounds for biological screening.
The synthesis of meta-hetarylanilines through a three-component benzannulation reaction highlights the role of heterocyclic-substituted 1,3-diketones, which could potentially be derived from this compound, in accessing complex aromatic structures. beilstein-journals.org These aniline derivatives are found in numerous bioactive molecules. beilstein-journals.org
Asymmetric Synthesis of Chiral Intermediates
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols, which are key intermediates in the production of many pharmaceuticals. nih.gov While not directly demonstrated for this compound, its reduction could potentially be achieved using biocatalytic methods to yield a chiral alcohol, 1-{[(3-methylphenyl)amino]methyl}cyclobutan-1-ol. molport.com
Organocatalytic asymmetric cycloadditions represent another important strategy for the synthesis of chiral intermediates. rsc.org These reactions allow for the construction of chiral carbocyclic and heterocyclic frameworks with high enantioselectivity. The development of such methods for cyclobutane-containing building blocks would further enhance their utility in the asymmetric synthesis of complex molecules.
The following table lists bioactive molecule classes that can be accessed using synthetic strategies involving cyclobutane intermediates:
| Bioactive Molecule Class | Synthetic Strategy | Key Intermediate | Ref. |
| Antimicrobials | Cycloaddition | Cyclobutane-fused indolizidines | acs.org |
| Anticancer agents | Photoredox strain-release/ uchicago.eduuchicago.edu-rearrangement | Polysubstituted cyclobutanes | rsc.org |
| Antibacterial agents | Quinolone synthesis | 7-(1-Pyrrolidinyl)-3-quinolonecarboxylic acid derivatives | beilstein-journals.org |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3-Methylphenyl)cyclobutan-1-one, and how can reaction parameters be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation, where 3-methylbenzene reacts with cyclobutanone derivatives under Lewis acid catalysis (e.g., AlCl₃). Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions like over-alkylation .
- Solvent : Use dichloromethane or nitrobenzene for improved electrophilic reactivity .
- Workup : Quench with ice-cold HCl to isolate the product, followed by column chromatography (silica gel, hexane/ethyl acetate 8:2) .
Table 1 : Yield optimization for similar cyclobutanone syntheses
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0 | 65 | 95 |
| FeCl₃ | Nitrobenzene | 25 | 45 | 88 |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic cyclobutanone protons (δ 2.8–3.2 ppm, quartet) and aromatic protons (δ 6.8–7.4 ppm, multiplet) .
- ¹³C NMR : Confirm the ketone carbonyl at δ 210–215 ppm and quaternary carbons in the cyclobutane ring .
- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-H aromatic stretches near 3050 cm⁻¹ .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving this compound, and how can SHELX software improve refinement?
- Methodological Answer : Cyclobutanone derivatives often exhibit disorder due to ring puckering. SHELXL (via SHELX suite) enables:
- Twinning refinement : For non-merohedral twinning observed in strained rings .
- Hydrogen placement : Use HFIX commands to model H-atoms accurately in low-resolution data .
Table 2 : Crystallographic data for analogous compounds
| Compound | Space Group | R-factor (%) | Refinement Software |
|---|---|---|---|
| 3-(3-Bromophenyl)cyclobutan-1-one | P2₁/c | 3.8 | SHELXL-2018 |
Q. How does the 3-Methylphenyl substituent influence the reactivity of the cyclobutanone ring in nucleophilic additions?
- Methodological Answer : The methyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl. Electronic effects (via conjugation) can be studied using:
Q. How can hydrogen-bonding patterns in cyclobutanone derivatives be systematically analyzed using graph set theory?
- Methodological Answer : Apply Etter’s graph set notation to categorize intermolecular interactions:
- Motifs : Identify chains (C(4)), rings (R₂²(8)), or self-assembled dimers in crystal packing .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds .
Contradictions and Resolutions
- Synthetic Yields : Lower yields in FeCl₃-catalyzed reactions (Table 1) suggest AlCl₃ is superior for cyclobutanone synthesis, though FeCl₃ reduces toxicity .
- Crystallographic Disorder : SHELX resolves twinning but requires high-resolution data (≤1.0 Å); synchrotron sources are recommended for ambiguous cases .
Data Sources and Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
